molecular formula C10H14N2O4S B014685 (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 62234-28-0

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Cat. No.: B014685
CAS No.: 62234-28-0
M. Wt: 258.3 g/mol
InChI Key: NOFBBVASBDIESZ-SECBINFHSA-N
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Description

Fludeoxyglucose (18F) is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a glucose analog where the hydroxyl group at the C-2 position of the glucose molecule is replaced by the radioactive isotope fluorine-18. This compound is instrumental in medical diagnostics, particularly in oncology, cardiology, and neurology, due to its ability to highlight areas of altered glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fludeoxyglucose (18F) begins with the production of fluorine-18 in a cyclotron. This is typically achieved by proton bombardment of oxygen-18 enriched water, resulting in the formation of fluorine-18 via a (p,n) reaction . The fluorine-18 is then used in a nucleophilic substitution reaction with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). The reaction is followed by base-catalyzed hydrolysis to remove the acetyl protecting groups, yielding fludeoxyglucose (18F) .

Industrial Production Methods: Industrial production of fludeoxyglucose (18F) involves automated synthesis modules that ensure high yield and purity. The process includes the use of solid-phase extraction cartridges for purification and membrane filtration for sterilization . The production is typically carried out in a radiopharmacy facility equipped with a cyclotron and automated synthesis modules .

Mechanism of Action

The mechanism of action of fludeoxyglucose (18F) involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate . This phosphorylated form is not further metabolized and remains trapped within the cell. The accumulation of fludeoxyglucose-6-phosphate in tissues with high glucose metabolism allows for the visualization of these areas using PET imaging .

Comparison with Similar Compounds

Fludeoxyglucose (18F) is unique among radiopharmaceuticals due to its specific uptake and trapping mechanism in glucose-metabolizing tissues. Similar compounds include other glucose analogs labeled with different radioactive isotopes, such as carbon-11 labeled glucose. fluorine-18 has a longer half-life compared to carbon-11, making fludeoxyglucose (18F) more suitable for clinical applications . Other similar compounds include fluorothymidine (18F) and fluoromisonidazole (18F), which are used for imaging cell proliferation and hypoxia, respectively .

Properties

IUPAC Name

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBBVASBDIESZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364931
Record name 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62234-28-0
Record name 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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